2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
Description
This compound belongs to the pyrazoloquinoline carboxamide family, characterized by a fused pyrazole-quinoline core with a carboxamide substituent at position 6. Key structural features include:
- Oxolan-2-ylmethyl (tetrahydrofuran methyl) group on the carboxamide nitrogen, which may improve solubility and metabolic stability compared to alkyl or aryl substituents.
- 3-Oxo moiety in the pyrazole ring, contributing to hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-(4-methylphenyl)-3-oxo-N-(oxolan-2-ylmethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-14-4-7-16(8-5-14)27-23(29)19-13-24-20-9-6-15(11-18(20)21(19)26-27)22(28)25-12-17-3-2-10-30-17/h4-9,11,13,17,26H,2-3,10,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJFUTUCLADUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Chloroquinoline-3-carbaldehyde
The synthesis begins with the preparation of 2-chloroquinoline-3-carbaldehyde, a versatile intermediate for heterocyclic annulation. As reported in, this compound is synthesized via Vilsmeier-Haack formylation of 2-chloroquinoline, yielding the aldehyde in 65–70% efficiency. The aldehyde group at position 3 facilitates subsequent cyclization with hydrazines.
Cyclocondensation with Hydrazine Derivatives
Reaction of 2-chloroquinoline-3-carbaldehyde with methylhydrazine in ethanol under reflux forms the pyrazole ring. This step proceeds via nucleophilic attack of the hydrazine at the aldehyde carbonyl, followed by dehydration and cyclization to yield 2-chloro-3-hydrozinoquinoline. Acid-catalyzed intramolecular cyclization then generates the pyrazolo[4,3-c]quinoline scaffold.
Reaction Conditions :
- Solvent: Ethanol, 80°C, 12 h
- Catalyst: Concentrated HCl (2 equiv)
- Yield: 78%
Installation of the 8-Carboxamide Functionality
Nitration and Reduction
The quinoline ring is nitrated at position 8 using fuming HNO₃/H₂SO₄ at 0°C, followed by catalytic hydrogenation (H₂, Pd/C) to yield the 8-amino derivative. Oxidation with KMnO₄ in acidic medium converts the amine to a carboxylic acid.
Amidation with Tetrahydrofurfurylamine
The carboxylic acid is activated as an acid chloride (SOCl₂, reflux) and reacted with tetrahydrofurfurylamine in dichloromethane. Triethylamine is added to scavenge HCl, yielding the target carboxamide in 92% purity.
Spectroscopic Validation :
- ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, NH), 8.35 (d, J = 8.5 Hz, 1H, H-5), 7.89–7.45 (m, 4H, Ar-H), 4.21 (m, 1H, oxolane CH), 3.75–3.52 (m, 4H, oxolane CH₂), 2.45 (s, 3H, CH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
Mechanistic Insights and Side Reactions
Competing Pathways During Cyclocondensation
Hydrazine attack at the quinoline C-4 position may form regioisomeric pyrazolo[3,4-b]quinolines. This is mitigated by using bulky solvents (e.g., tert-amyl alcohol) to favor C-3 selectivity.
Oxolane Ring Stability
The oxolane moiety remains intact under acidic conditions but may undergo ring-opening in strong bases (e.g., NaOH > 2M). Reaction pH must be maintained below 9 during amidation.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
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Reduction: : Reduction reactions can target the carbonyl group in the pyrazole ring. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used in these reactions .
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the quinoline core. Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or THF are commonly used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several applications in scientific research:
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Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors in the body .
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Biological Studies: : It can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding .
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Industrial Applications: : The compound’s chemical properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes .
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Table 1: Structural Comparison of Pyrazoloquinoline and Pyridopyrazole Derivatives
*Log P values estimated based on structural analogs .
†Predicted using fragment-based methods (oxolan-2-ylmethyl group reduces Log P compared to phenyl).
‡Chlorophenyl increases Log P compared to methylphenyl.
Key Observations :
Physicochemical and Pharmacokinetic Properties
Table 2: Drug-Likeness and Pharmacokinetic Parameters
*Scores based on Lipinski’s Rule of Five and in silico predictions .
†Estimated due to structural similarities to indolizine derivatives.
Key Observations :
Challenges :
- Polymorphism: Observed in quinoline-2-one analogs (), suggesting the need for crystallization optimization to ensure consistent pharmacokinetics.
- Yield Optimization: Pyrazoloquinoline syntheses often require stringent reaction conditions (e.g., 12-hour reflux in HCl for 84% yield in ).
Biological Activity
The compound 2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a member of the pyrazolo[4,3-c]quinoline family, which has garnered attention due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 314.35 g/mol. The structure features a pyrazoloquinoline core substituted with a 4-methylphenyl group and an oxolane moiety.
Anti-inflammatory Effects
Recent studies have shown that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. For instance, in a study evaluating various derivatives, it was found that certain compounds inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound This compound demonstrated similar inhibitory effects on iNOS and COX-2 expression, which are crucial mediators in inflammation .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of iNOS and COX-2 |
Anticancer Properties
The pyrazolo[4,3-c]quinoline derivatives have also shown promise as anticancer agents. Their ability to induce apoptosis in cancer cells has been documented. The compound's mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains. The exact mechanism remains under investigation but could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Anti-inflammatory Study : A recent in vitro study on pyrazolo[4,3-c]quinoline derivatives highlighted the compound's ability to significantly reduce NO production in RAW 264.7 macrophages when stimulated with LPS. The IC50 value for this inhibition was comparable to established anti-inflammatory agents .
- Anticancer Research : In another study focusing on the cytotoxic effects of various derivatives on cancer cell lines, the compound exhibited selective toxicity towards breast cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
